

Application Notes: The Use of Nucleoprotein (118-126) in LCMV Infection Models

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Compound of Interest

Compound Name: Nucleoprotein (118-126)

Cat. No.: B10799526

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Introduction

Lymphocytic choriomeningitis virus (LCMV) is a rodent-borne arenavirus that has become a cornerstone of viral immunology research. The murine model of LCMV infection is exceptionally well-characterized, providing critical insights into T-cell responses, viral persistence, and immunological memory. Within the LCMV proteome, specific peptide epitopes are recognized by cytotoxic T lymphocytes (CTLs), which are essential for clearing the infection.^[1] One of the most critical and widely studied of these is the nucleoprotein (NP) peptide spanning amino acids 118-126.

The NP(118-126) epitope, with the sequence H-RPQASGVYM-OH, is an immunodominant, major histocompatibility complex (MHC) class I-restricted epitope in H-2d mice, such as the BALB/c strain. It is presented by the H-2Ld molecule and can elicit more than 97% of the total primary CTL response in these mice, making it an invaluable tool for studying CD8+ T-cell immunity.^{[2][3]} These application notes provide a detailed overview of the properties, applications, and experimental protocols involving the LCMV NP(118-126) peptide for researchers in immunology and drug development.

Properties and Specifications

The NP(118-126) peptide is a synthetic nonapeptide corresponding to the amino acid sequence from the nucleoprotein of the LCMV Armstrong strain.

Property	Description
Peptide Sequence	H-RPQASGVYM-OH
Amino Acid Length	9
MHC Restriction	H-2Ld[2][3][4]
Mouse Strain	BALB/c (H-2d)
Immunogenicity	Immunodominant CD8+ T-cell epitope[5]
Purity (Typical)	>90% (HPLC/MS)
Format	Freeze-dried powder
Applications	T-cell Immunity Assays, Epitope Mapping, Vaccine Development

Applications in LCMV Research

The NP(118-126) peptide is a versatile reagent used in a wide array of immunological studies.

- **Quantification of Antigen-Specific CD8+ T-Cells:** The peptide is used to stimulate splenocytes or peripheral blood mononuclear cells (PBMCs) from LCMV-infected mice. The frequency of responding CD8+ T-cells is then measured using techniques like Intracellular Cytokine Staining (ICS) for IFN- γ or ELISPOT assays.[1]
- **In Vivo and Ex Vivo Cytotoxicity Assays:** To assess the functional capacity of LCMV-specific CTLs, target cells (e.g., P815 cells) are pulsed with the NP(118-126) peptide and co-cultured with effector T-cells.[6] The specific lysis of these target cells demonstrates the cytotoxic potential of the T-cell population.
- **Vaccine Efficacy Studies:** The NP(118-126) epitope is frequently incorporated into vaccine constructs, such as recombinant vaccinia viruses or fusion proteins, to evaluate their ability to induce protective immunity.[2][7] The magnitude of the NP(118-126)-specific T-cell response serves as a key correlate of protection against a subsequent lethal LCMV challenge.[7]

- **Studies of Antigen Processing and Presentation:** Researchers have used the NP(118-126) epitope to investigate the cellular machinery responsible for generating MHC class I-binding peptides. For instance, studies using proteasome or tripeptidyl peptidase II (TPPII) inhibitors have examined the impact on the presentation of this epitope to specific CTLs.[8]
- **T-Cell Receptor (TCR) Analysis:** The immunodominance of NP(118-126) makes it an ideal target for studying the TCR repertoire and avidity of antiviral CD8+ T-cells.
- **Models of Viral Persistence:** The strength of the NP(118-126) response is a critical factor in determining viral clearance versus persistence. Mouse strains lacking the H-2Ld molecule, and thus unable to present this major epitope, are more susceptible to developing a chronic carrier state.[3]

Data Presentation

Table 1: Key Immunodominant LCMV Epitopes in Murine Models

Epitope	Sequence	MHC Restriction	Mouse Strain	Protein Source	Reference
NP(118-126)	RPQASGVY M	H-2Ld	BALB/c (H-2d)	Nucleoprotein	[2]
NP(396-404)	FQPQNGQFI	H-2Db	C57BL/6 (H-2b)	Nucleoprotein	[9][10]
GP(33-41)	KAVYNFATM	H-2Db	C57BL/6 (H-2b)	Glycoprotein	[9][10]
GP(276-286)	SGVENPGG YCL	H-2Db	C57BL/6 (H-2b)	Glycoprotein	[9]
GP(283-291)	YLFNKSTSI	H-2Ld	BALB/c (H-2d)	Glycoprotein	[1][11]

Table 2: Summary of Experimental Data Using NP(118-126)

Experiment Type	Model System	Key Finding	Quantitative Result	Reference
Vaccine Challenge	BALB/c mice immunized with LFn-NP(118-126) fusion protein	Immunization provided protection against LCMV challenge.	>2-log reduction in spleen viral titers 93h post-challenge compared to controls.	[7]
Viral Clearance	Infant (2-week-old) vs. Adult BALB/c mice	Infant mice show a delayed and much weaker CD8+ T-cell response.	NP(118-126)-specific CD8+ T-cells were >30-fold lower in infant mice on day 7 post-infection.	[6]
Antigen Processing	J774 cells (H-2d) infected with LCMV-WE	Inhibition of TPPII with AAF-CMK did not affect NP(118-126) presentation.	No significant difference in % of IFN- γ + CD8+ cells between treated and untreated cells.	[8]
Transgenic Model	WAP-TNP transgenic BALB/c mice expressing NP epitope	LCMV infection elicits a strong cytotoxic response against epitope-expressing cells.	Similar frequencies of NP(118-126)-specific CD8+ cells in transgenic and wild-type mice.	[5]

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining (ICS) for IFN- γ

This protocol is used to quantify the frequency of NP(118-126)-specific CD8+ T-cells from the spleens of LCMV-infected mice.

Materials:

- Spleen from LCMV-infected BALB/c mouse (e.g., 8 days post-infection)
- RPMI-1640 medium with 10% FCS
- NP(118-126) peptide (e.g., from JPT Peptide Technologies or GenScript)[12]
- Brefeldin A (BFA)
- Anti-mouse CD16/CD32 (Fc block)
- Fluorochrome-conjugated antibodies: anti-CD8a, anti-IFN- γ
- Fixation/Permeabilization solution
- FACS buffer (PBS + 2% FCS)
- 96-well round-bottom plate
- Flow cytometer

Procedure:

- **Prepare Splenocytes:** Aseptically remove the spleen and prepare a single-cell suspension by mechanical disruption through a 70 μm cell strainer. Lyse red blood cells using ACK lysis buffer. Wash cells and resuspend in RPMI-10.
- **Cell Stimulation:** Plate $1-2 \times 10^6$ splenocytes per well. Add NP(118-126) peptide to a final concentration of 1 μM . [11] Use an irrelevant peptide or media alone as a negative control.
- **Inhibit Cytokine Secretion:** Add Brefeldin A (BFA) to a final concentration of 10 $\mu\text{g/ml}$. [11]
- **Incubation:** Incubate the plate for 5 hours at 37°C, 5% CO₂. [11]
- **Surface Staining:** Wash cells with FACS buffer. Block Fc receptors with anti-CD16/CD32 for 15 minutes. Add anti-CD8a antibody and incubate for 30 minutes at 4°C in the dark.

- **Fix and Permeabilize:** Wash cells. Resuspend in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
- **Intracellular Staining:** Wash cells with permeabilization buffer. Add anti-IFN- γ antibody and incubate for 30 minutes at 4°C in the dark.
- **Acquisition:** Wash cells and resuspend in FACS buffer. Acquire samples on a flow cytometer.
- **Analysis:** Gate on CD8⁺ lymphocytes and quantify the percentage of cells that are positive for IFN- γ .

Protocol 2: In Vivo Cytotoxicity Assay

This protocol measures the in vivo killing of peptide-pulsed target cells.

Materials:

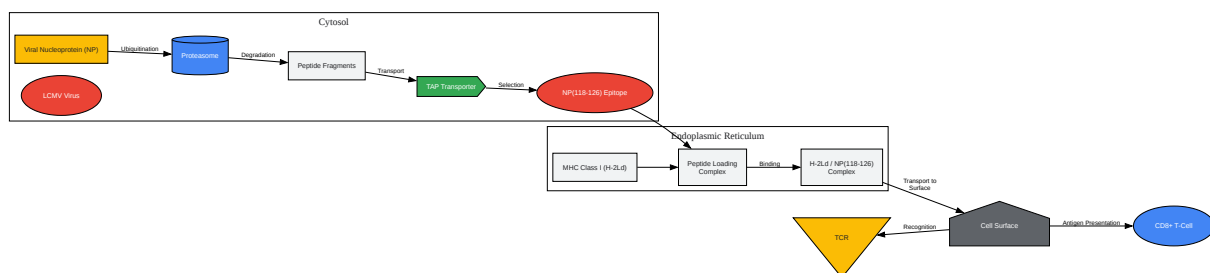
- LCMV-immune and naive BALB/c mice
- Syngeneic splenocytes (from a naive donor mouse)
- NP(118-126) peptide
- Irrelevant control peptide
- Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., CFSE^{high} and CFSE^{low})
- PBS

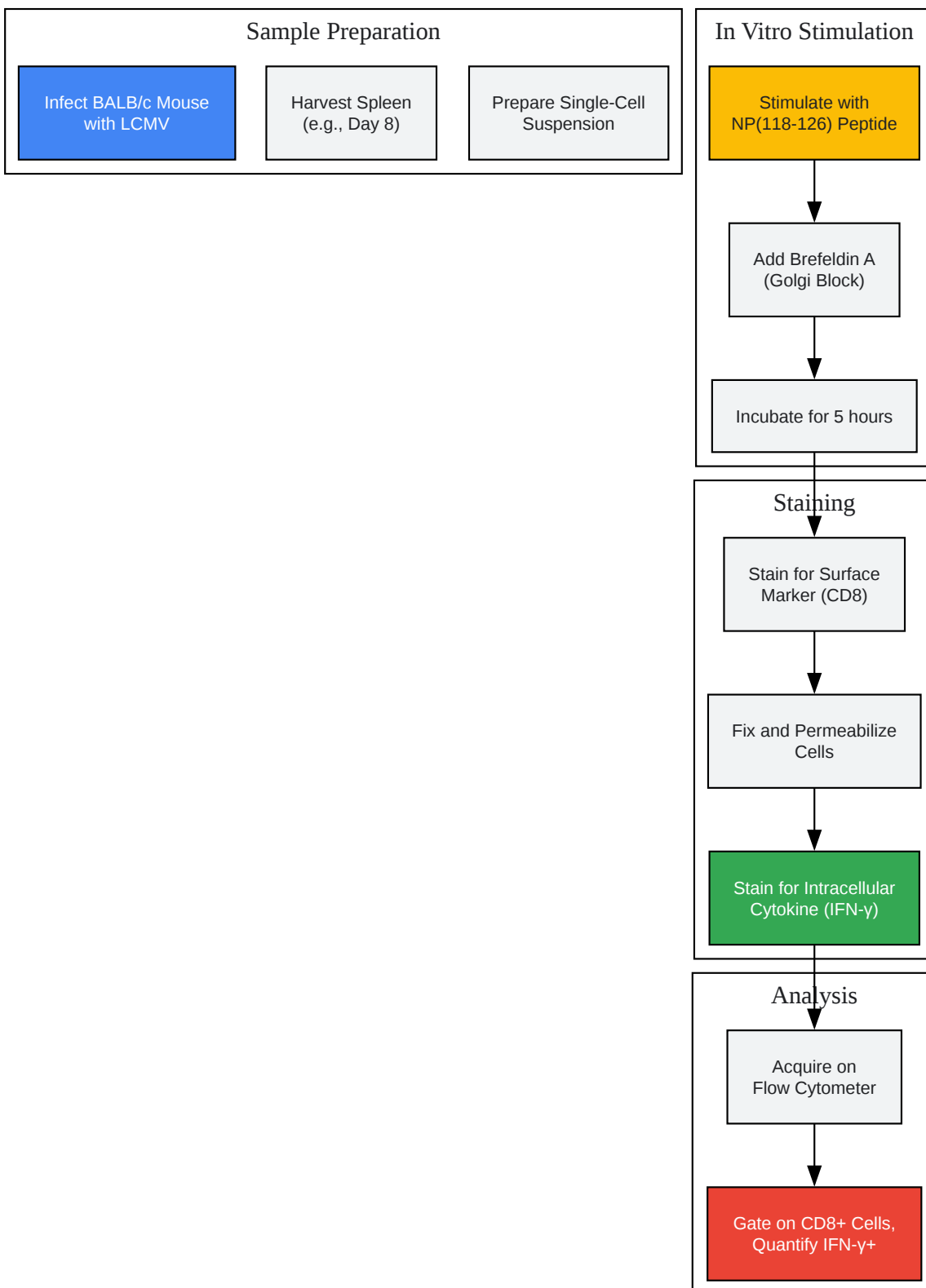
Procedure:

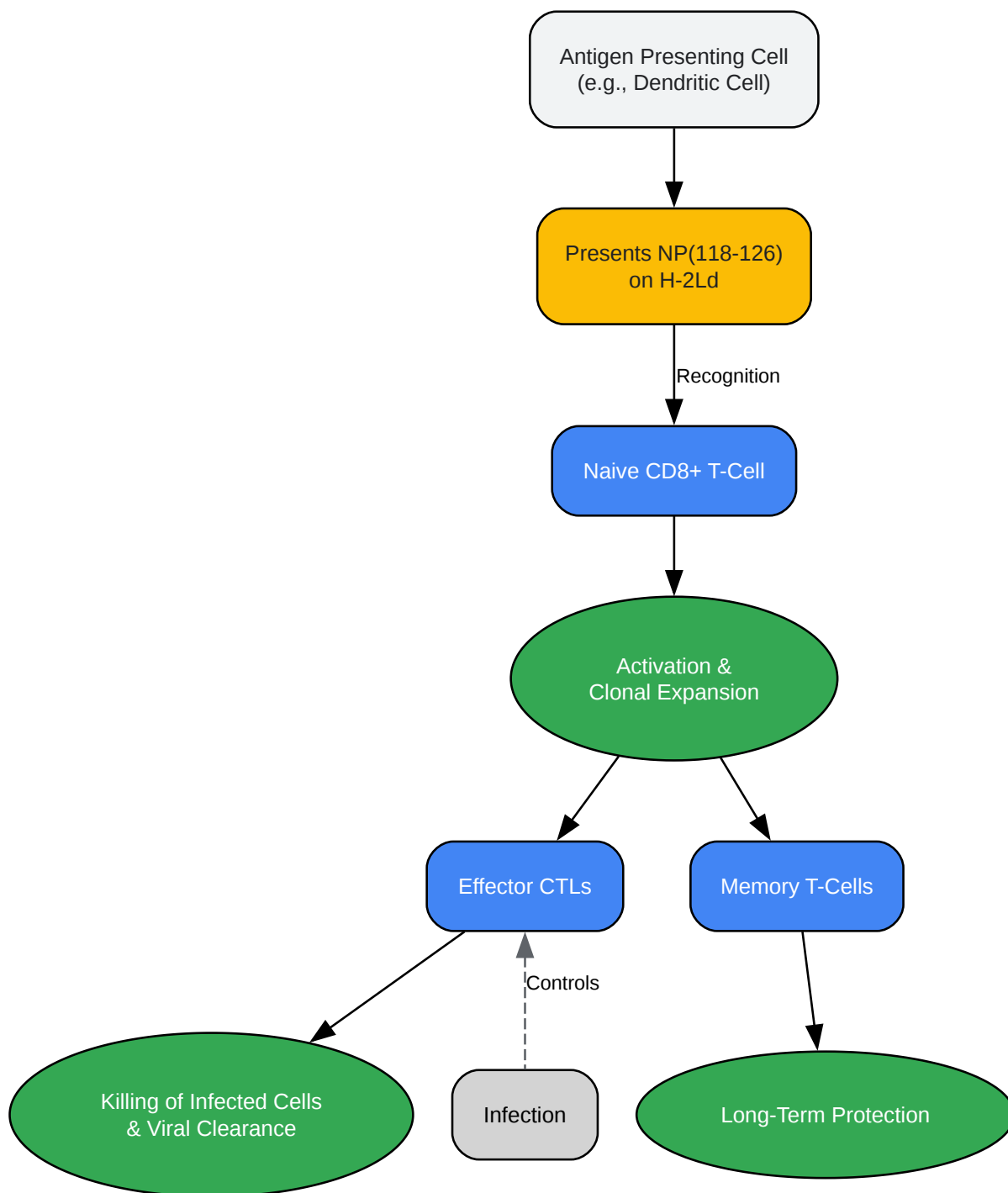
- **Prepare Target Cells:** Prepare a single-cell suspension of splenocytes from a naive BALB/c mouse.
- **Label Target Populations:**
 - Split the splenocytes into two populations.

- Label one population with a high concentration of CFSE (e.g., 5 μ M). This will be the NP(118-126) target population (CFSE^{high}).
- Label the second population with a low concentration of CFSE (e.g., 0.5 μ M). This will be the control population (CFSE^{low}).
- Peptide Pulsing:
 - Wash the CFSE^{high} cells and pulse with 1 μ M NP(118-126) peptide for 60 minutes at 37°C.
 - Wash the CFSE^{low} cells and pulse with 1 μ M of an irrelevant control peptide for 60 minutes at 37°C.
- Inject Cells: Mix the two labeled populations at a 1:1 ratio. Inject approximately $10\text{--}20 \times 10^6$ total cells intravenously into both LCMV-immune and naive control mice.
- Incubation: Allow 4-6 hours for in vivo killing to occur.
- Analysis: Harvest spleens from recipient mice and prepare single-cell suspensions. Analyze by flow cytometry to detect the CFSE^{high} and CFSE^{low} populations.
- Calculate Specific Lysis: The percentage of specific lysis is calculated using the formula: $[1 - (\text{ratio immune} / \text{ratio naive})] \times 100$, where ratio = $(\% \text{CFSE}^{\text{high}} / \% \text{CFSE}^{\text{low}})$.

Visualizations







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References

- 1. Protracted Course of Lymphocytic Choriomeningitis Virus WE Infection in Early Life: Induction but Limited Expansion of CD8+ Effector T Cells and Absence of Memory CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. journals.asm.org [journals.asm.org]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. In Vivo Selection of a Lymphocytic Choriomeningitis Virus Variant That Affects Recognition of the GP33-43 Epitope by H-2Db but Not H-2Kb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Host genetics play a critical role in controlling CD8 T cell function and lethal immunopathology during chronic viral infection | PLOS Pathogens [journals.plos.org]
- 12. genscript.com [genscript.com]
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